molecular formula C12H21N3O3 B12977053 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester

Cat. No.: B12977053
M. Wt: 255.31 g/mol
InChI Key: ZHRGVNZSFKXDKB-NTEUORMPSA-N
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Description

tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[34]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a methoxyimino group, and a diazaspirooctane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate include other spirocyclic compounds and those with similar functional groups, such as:

Uniqueness

The uniqueness of tert-Butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its combination of a spirocyclic structure with a tert-butyl group and a methoxyimino group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9+

InChI Key

ZHRGVNZSFKXDKB-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N\OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC

Origin of Product

United States

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